N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a triazolo[4,3-a]pyridine core fused with a tetrahydrocyclopenta[c]pyrazole moiety, linked via a pentyl chain to a carboxamide group. The triazole and pyrazole rings are known for their roles in hydrogen bonding and π-π stacking interactions, which may enhance binding affinity in biological systems.
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22N6O/c25-18(17-13-7-6-8-14(13)20-23-17)19-11-4-1-2-9-15-21-22-16-10-3-5-12-24(15)16/h3,5,10,12H,1-2,4,6-9,11H2,(H,19,25)(H,20,23) |
InChI Key |
HBWJQEDSSXMJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Triazole and Pyridine Rings : The presence of these heterocyclic structures contributes to its unique chemical properties.
- Pentyl Chain Substitution : This feature enhances its interaction with biological targets.
- Cyclopenta[c]pyrazole Framework : This structure is known for its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The unique arrangement of functional groups allows for selective binding to specific receptors involved in cancer pathways.
- A detailed case study demonstrated the efficacy of triazolo-pyridine derivatives in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms.
-
Neurotransmitter Modulation :
- The compound has been investigated for its potential effects on neurotransmitter systems. It may act as an inhibitor or modulator of neurotransmitter receptors, which could be beneficial in treating neurological disorders .
- Research involving animal models has indicated promising results in reducing symptoms associated with anxiety and depression.
-
Antimicrobial Properties :
- Similar compounds have shown antimicrobial activity against various pathogens. The structural diversity provided by the triazole and pyridine rings may enhance the compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
- A study highlighted the effectiveness of related triazole compounds against resistant strains of bacteria and fungi.
Comparative Analysis with Analogous Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | Contains a triazole and pyridine ring | Anti-inflammatory properties |
| 5-Chloro-N-(1H-[1,2,4]triazol-3-yl)pentanamide | Chlorine substitution on triazole | Exhibits antimicrobial activity |
| 7-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | Phenyl group addition | Potentially useful in cancer therapy |
Case Studies and Research Findings
- Anticancer Study : A recent investigation evaluated the anticancer effects of triazolo-pyridine derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values lower than those of standard chemotherapeutics.
- Neuropharmacology Research : Animal studies assessed the impact of the compound on anxiety-like behaviors. The results suggested a significant reduction in anxiety levels compared to control groups treated with placebo .
- Antimicrobial Efficacy : A series of tests against various bacterial strains demonstrated that derivatives of this compound exhibited superior activity compared to traditional antibiotics, particularly against resistant strains like MRSA.
Mechanism of Action
The mechanism of action of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct studies on N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide are scarce, comparisons can be drawn to analogs with overlapping structural motifs, such as tetrahydroimidazo[1,2-a]pyridine and pyrazole derivatives. Below is a detailed analysis based on available evidence:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Structural Complexity: The target compound’s triazolo-pyridine and cyclopenta-pyrazole systems distinguish it from the tetrahydroimidazo[1,2-a]pyridine derivatives in the evidence (e.g., 2d and 1l). The latter lack fused pyrazole rings but share nitrophenyl and cyano substituents . The pentyl linker in the target may enhance solubility compared to the rigid ester groups in 2d and 1l, which exhibit higher melting points (215–245°C) due to crystallinity .
Spectral Validation :
- Compounds like 2d and 1l were confirmed via ¹H/¹³C NMR (e.g., 2d: δ 1.21–1.25 ppm for ethyl groups) and HRMS (e.g., 1l: [M+H]⁺ calc. 603.1764, found 603.1765) . Similar rigorous validation is absent for the target compound.
The target’s carboxamide group could mimic this behavior but with improved metabolic stability .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s fused triazolo-pyridine and pyrazole systems may require multi-step synthesis, contrasting with the one-pot methods used for 2d and 1l .
- Pharmacological Gaps: While 2d and 1l were synthesized for catalytic studies, the target’s biological activity remains unexplored.
Biological Activity
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of triazole and pyrazole rings. Its molecular formula is with a molecular weight of 309.4 g/mol. The unique structural features contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O |
| Molecular Weight | 309.4 g/mol |
| CAS Number | 1442079-60-8 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Lines : The compound has shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with GI50 values indicating effective growth inhibition in the low micromolar range .
- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it has been noted to interact with Aurora-A kinase and other targets critical for cell cycle regulation .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. Pyrazole derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This makes them potential candidates for treating inflammatory diseases.
Neuroprotective Activity
Some studies suggest that the structural components of this compound may confer neuroprotective effects. By modulating neurotransmitter systems and inhibiting acetylcholinesterase (AChE), it may offer therapeutic benefits in neurodegenerative conditions .
Case Studies and Research Findings
- Cytotoxicity Screening : In a study evaluating various pyrazole derivatives, this compound exhibited an IC50 value of approximately 12 µM against the A549 lung cancer cell line .
- Mechanistic Studies : Investigations into the binding affinity of this compound revealed a strong interaction with DNA and key kinases involved in tumor growth regulation. This suggests a dual mechanism of action involving both direct cytotoxicity and modulation of signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
